Technical Monograph: (2-Isopropylphenyl)hydrazine Hydrochloride (CAS 58711-00-5)
Technical Monograph: (2-Isopropylphenyl)hydrazine Hydrochloride (CAS 58711-00-5)
[1][2][3][4][5][6][7][8]
Executive Summary
(2-Isopropylphenyl)hydrazine hydrochloride (CAS 58711-00-5) is a specialized arylhydrazine intermediate primarily utilized in the synthesis of indole derivatives via the Fischer Indole Synthesis.[1] Distinguished by the steric bulk of the ortho-isopropyl group, this compound serves as a critical building block for 7-substituted indoles, which are pharmacophores found in various bioactive alkaloids and pharmaceutical candidates. This guide provides a comprehensive technical analysis of its properties, synthesis, applications, and safety protocols, grounded in rigorous chemical principles.
Physicochemical Profile
The hydrochloride salt form is preferred over the free base due to enhanced stability and reduced volatility, mitigating some of the auto-oxidation risks associated with arylhydrazines.
| Property | Data | Note |
| Chemical Name | (2-Isopropylphenyl)hydrazine hydrochloride | |
| CAS Registry Number | 58711-00-5 | Alt.[1][2][3][4][5][6][7][8] CAS: 58928-82-8 (monohydrochloride) |
| Molecular Formula | C | |
| Molecular Weight | 186.68 g/mol | |
| Structure | o-Isopropyl-Ph-NH-NH | Steric bulk at ortho position |
| Appearance | White to off-white crystalline solid | Darkens upon oxidation |
| Melting Point | 206–210 °C | Decomposes near MP |
| Solubility | Soluble in Water, Methanol, DMSO | Limited solubility in non-polar solvents |
| Storage Conditions | 2–8 °C, Inert Atmosphere (Ar/N | Hygroscopic; Light Sensitive |
Synthesis & Production Protocols
The synthesis of (2-Isopropylphenyl)hydrazine hydrochloride follows a classical yet robust diazotization-reduction sequence. The presence of the bulky isopropyl group requires careful temperature control to prevent side reactions during the diazonium formation.
Reaction Pathway
The synthesis proceeds in two distinct stages:[9][10]
-
Diazotization: 2-Isopropylaniline is treated with sodium nitrite in acidic media to form the diazonium salt.
-
Reduction: The diazonium intermediate is reduced to the hydrazine using Stannous Chloride (SnCl
) or Sodium Sulfite (Na SO ). The SnCl method is detailed below for its reliability in laboratory-scale synthesis of sterically hindered hydrazines.
Detailed Experimental Protocol (Standard Laboratory Scale)
Prerequisites:
-
Reaction must be performed in a fume hood.
-
Glassware should be free of metallic impurities to prevent catalytic decomposition.
Step 1: Diazotization
-
Charge a 3-neck round-bottom flask with 2-isopropylaniline (13.5 g, 0.1 mol) and concentrated HCl (50 mL) .
-
Cool the suspension to -5 °C to 0 °C using an ice-salt bath. Efficient stirring is critical as the hydrochloride salt of the aniline may precipitate.
-
Add a solution of NaNO
(7.6 g, 0.11 mol) in water (15 mL) dropwise. Maintain internal temperature below 5 °C . -
Checkpoint: The solution should become clear (or slightly turbid) yellow. Stir for an additional 30 minutes.
Step 2: Reduction (SnCl
-
Prepare a solution of SnCl
·2H O (50 g, 0.22 mol) in concentrated HCl (40 mL), cooled to 0 °C. -
Add the cold diazonium solution to the stannous chloride solution dropwise with vigorous stirring. Caution: Exothermic reaction.
-
Allow the mixture to warm to room temperature naturally and stir for 2–3 hours. A thick precipitate of the hydrazine double salt (tin complex) may form.
Step 3: Isolation
-
Basify the reaction mixture carefully with 40% NaOH solution to pH > 12 (liberating the free hydrazine).
-
Extract immediately with diethyl ether or ethyl acetate (3 x 100 mL).
-
Dry the organic layer over anhydrous Na
SO and filter. -
Salt Formation: Cool the organic layer to 0 °C and introduce HCl gas or add 4M HCl in dioxane dropwise.
-
Filter the resulting white precipitate, wash with cold ether, and dry under vacuum.
Application: The Fischer Indole Synthesis[9][10]
The primary utility of CAS 58711-00-5 is in the Fischer Indole Synthesis , where it reacts with ketones or aldehydes to form indole derivatives.[9]
Mechanistic Insight & Steric Influence
The ortho-isopropyl group exerts a significant "steric steering" effect during the [3,3]-sigmatropic rearrangement.
-
Regiochemistry: When reacting with unsymmetrical ketones, the bulky isopropyl group at the 7-position (in the final indole) can influence the initial enolization direction of the hydrazone, although the hydrazine substituent itself primarily dictates the substitution pattern on the benzene ring of the indole.
-
Product: The reaction yields 7-isopropylindoles , which are difficult to synthesize via other methods (e.g., electrophilic substitution of indole often favors C3).
[1]
Synthetic Considerations
-
Catalyst Choice: Weak acids (Acetic acid) are often sufficient, but for hindered ketones, stronger Lewis acids (ZnCl
or PPA) may be required to drive the formation of the ene-hydrazine. -
Solvent: Acetic acid serves as both solvent and catalyst. For higher boiling points needed to overcome the steric barrier of the isopropyl group, refluxing in ethanol/HCl or using polyphosphoric acid at 80–100 °C is recommended.
Handling, Safety & Stability (E-E-A-T)
Hazard Classification:
-
Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin.[11]
-
Carcinogenicity: Hydrazine derivatives are suspected carcinogens (Category 2).
-
Sensitization: Potential skin sensitizer.
Stability Protocol:
-
Oxidation: The free base is highly susceptible to air oxidation, turning red/brown. The hydrochloride salt is relatively stable but should still be stored under an inert atmosphere (Argon/Nitrogen).
-
Incompatibility: Avoid contact with strong oxidizing agents and heavy metal salts (which can catalyze decomposition).
Emergency Procedures:
-
Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious soap and water. Hydrazines can penetrate skin rapidly.
-
Spill: Neutralize with dilute hypochlorite solution (bleach) to destroy the hydrazine functionality before disposal.
Analytical Characterization
To validate the identity of CAS 58711-00-5, the following NMR signals are diagnostic:
-
H NMR (DMSO-d
):-
1.2 ppm (d, 6H): Methyl protons of the isopropyl group (–CH(CH
) ). -
3.1 ppm (m, 1H): Methine proton of the isopropyl group (–CH (CH
) ). - 6.8–7.3 ppm (m, 4H): Aromatic protons (pattern typical of 1,2-disubstituted benzene).
-
8–10 ppm (br s): Hydrazine NH/NH
protons (exchangeable with D O).
-
1.2 ppm (d, 6H): Methyl protons of the isopropyl group (–CH(CH
References
-
Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons. (Foundational text on the mechanism and scope of the reaction).[9][11]
-
Sigma-Aldrich. (2023). Safety Data Sheet: (2-Isopropylphenyl)hydrazine hydrochloride. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12292025, (2-Isopropylphenyl)hydrazine hydrochloride. Link
-
Sajjadifar, S., et al. (2010).[12] "New 3H-Indole Synthesis by Fischer's Method." Molecules, 15(4), 2491-2498. (Demonstrates Fischer synthesis with substituted phenylhydrazines). Link
-
BLD Pharm. (2023). Product Analysis: (2-Isopropylphenyl)hydrazine xhydrochloride (CAS 58711-00-5).[1][2][3][4][5][6][7][8] Link
Sources
- 1. 2915559-34-9|(4-Cyclopropyl-2,6-dimethylphenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 58928-83-9|(2-Propylphenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 36600-66-5|(4-(tert-Butyl)phenyl)hydrazine xhydrochloride|BLD Pharm [bldpharm.com]
- 4. molcore.com [molcore.com]
- 5. 1864884-44-5|(2,6-Diisopropylphenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 6. 128231-55-0|(4-(tert-Butyl)phenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 7. molcore.com [molcore.com]
- 8. 58711-00-5|(2-Isopropylphenyl)hydrazine xhydrochloride|BLD Pharm [bldpharm.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. scispace.com [scispace.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
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